3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
Description
This compound (CAS: 505079-42-5, molecular formula: C₁₈H₁₇NO₆, molecular weight: 343.33 g/mol) is a pyrrol-2-one derivative characterized by:
- A 3-hydroxy group at position 2.
- A 4-hydroxyphenyl substituent at position 3.
- A 2-methoxyethyl group at position 1.
- A 5-methylfuran-2-yl carbonyl moiety at position 3.
Properties
Molecular Formula |
C19H19NO6 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-hydroxy-2-(4-hydroxyphenyl)-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H19NO6/c1-11-3-8-14(26-11)17(22)15-16(12-4-6-13(21)7-5-12)20(9-10-25-2)19(24)18(15)23/h3-8,16,21,23H,9-10H2,1-2H3 |
InChI Key |
VZEIZPPNDPGELH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)O)CCOC)O |
Origin of Product |
United States |
Biological Activity
The compound 3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one, referred to as compound A, belongs to a class of biologically active molecules known for their diverse pharmacological properties. This article reviews the biological activities associated with compound A, focusing on its anti-inflammatory, antioxidant, and anticancer effects based on recent research findings.
Chemical Structure and Properties
Compound A is characterized by a complex molecular structure that includes a pyrrolidine ring, multiple hydroxyl groups, and methoxy substituents. Its chemical formula is , which indicates the presence of various functional groups that contribute to its biological activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compound A. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Key Findings:
- Inhibition of NO and PGE2 Production: Compound A significantly reduced NO and PGE2 levels in a dose-dependent manner. At concentrations of 12.5 µM, 25 µM, and 50 µM, it inhibited NO production by 81.91%, 66.8%, and 48.98%, respectively .
- Mechanism of Action: The anti-inflammatory effects were linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . Furthermore, compound A inhibited the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.
Antioxidant Activity
The antioxidant properties of compound A have also been investigated. It demonstrated significant free radical scavenging activity, which is essential for mitigating oxidative stress-related damage.
Research Insights:
- DPPH Radical Scavenging Assay: Compound A exhibited a strong ability to neutralize DPPH radicals, indicating its potential as an effective antioxidant agent.
- Protective Effects on Cellular Models: In vitro studies revealed that compound A could protect cells from oxidative damage induced by hydrogen peroxide, enhancing cell viability under stress conditions.
Anticancer Activity
Emerging evidence suggests that compound A possesses anticancer properties. It has been evaluated against various cancer cell lines for its cytotoxic effects.
Cytotoxicity Studies:
- Cell Line Testing: Compound A showed significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The IC50 values were determined through MTT assays, demonstrating potent growth inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 20 |
Case Studies
Several case studies have explored the therapeutic potential of compound A in vivo:
- Zebrafish Model: In a zebrafish model of inflammation, treatment with compound A significantly reduced inflammatory responses measured by reduced expression of inflammatory cytokines .
- Animal Studies: Animal studies indicated that administration of compound A led to decreased tumor growth in xenograft models, supporting its potential role as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a family of 3-hydroxy-4-aroyl-5-aryl-1,5-dihydro-2H-pyrrol-2-ones. Key structural variations among analogues include:
Key Observations :
- Position 1: The target compound’s 2-methoxyethyl group contrasts with the 2-hydroxypropyl substituent in most analogues .
- Position 5 : The 4-hydroxyphenyl group in the target compound is less electron-withdrawing than the 4-trifluoromethoxy or 3-trifluoromethyl groups in Compounds 23 and 25, which may reduce electrophilicity and alter binding interactions .
- Aroyl Diversity : The 5-methylfuran-2-yl carbonyl in the target compound differs from benzoyl or substituted benzoyl groups in analogues. Furan-based aroyls may introduce unique steric or electronic effects, as seen in ’s pyridinyl-furan hybrid .
Computational and Spectroscopic Analysis
- Spectroscopic Data : Analogues in –3 were characterized via ¹H/¹³C NMR, HRMS, and FTIR, confirming regioselective cyclization and substituent effects on chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
